

Synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 4-carbamoylpiperidine-1-carboxylate*

Cat. No.: *B153392*

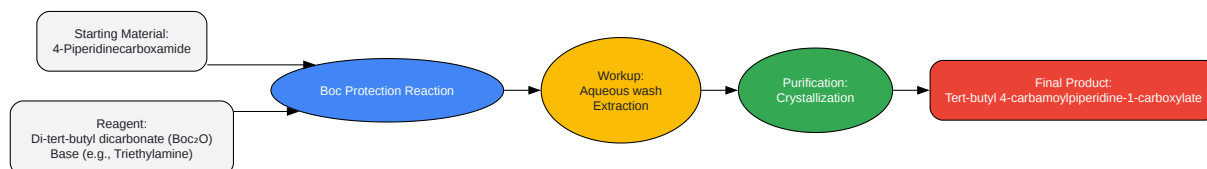
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **Tert-butyl 4-carbamoylpiperidine-1-carboxylate**, a key building block in medicinal chemistry and drug development. This document provides a comprehensive overview of a common synthetic route, including detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of **Tert-butyl 4-carbamoylpiperidine-1-carboxylate** is most commonly achieved through the protection of the piperidine nitrogen of 4-piperidinecarboxamide using di-tert-butyl dicarbonate (Boc₂O). This straightforward, one-step reaction is efficient and yields the desired product in high purity.



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Caption: Synthetic workflow for **Tert-butyl 4-carbamoylpiperidine-1-carboxylate**.

Experimental Protocol

This section provides a detailed methodology for the synthesis of **Tert-butyl 4-carbamoylpiperidine-1-carboxylate**, based on established procedures.^[1]

Materials and Reagents:

- 4-Piperidinecarboxamide
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N)
- Distilled water
- Dichloromethane (CH₂Cl₂)
- 20% Hydrochloric acid (HCl)
- Acetone
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** In a suitable reaction vessel (e.g., a three-necked flask equipped with a stirrer), combine 4-piperidinecarboxamide (1.0 equivalent), distilled water, and triethylamine (a slight excess).
- **Addition of Boc Anhydride:** While stirring the mixture at room temperature (20-25 °C), add di-tert-butyl dicarbonate (1.0-1.2 equivalents) dropwise.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Workup:
 - Upon completion, adjust the pH of the reaction mixture to 6-7 using a 20% hydrochloric acid solution.
 - Extract the aqueous layer with dichloromethane.
 - Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
 - Filter the drying agent and concentrate the organic phase under reduced pressure to obtain a crude product.
- Purification:
 - To the crude product, add acetone to induce crystallization.
 - Cool the mixture to 0-2 °C and maintain for 10-12 hours to facilitate complete crystallization.
 - Collect the white crystalline powder by suction filtration.
 - Wash the crystals with cold acetone and dry under vacuum to yield the final product, **Tert-butyl 4-carbamoylpiperidine-1-carboxylate**.

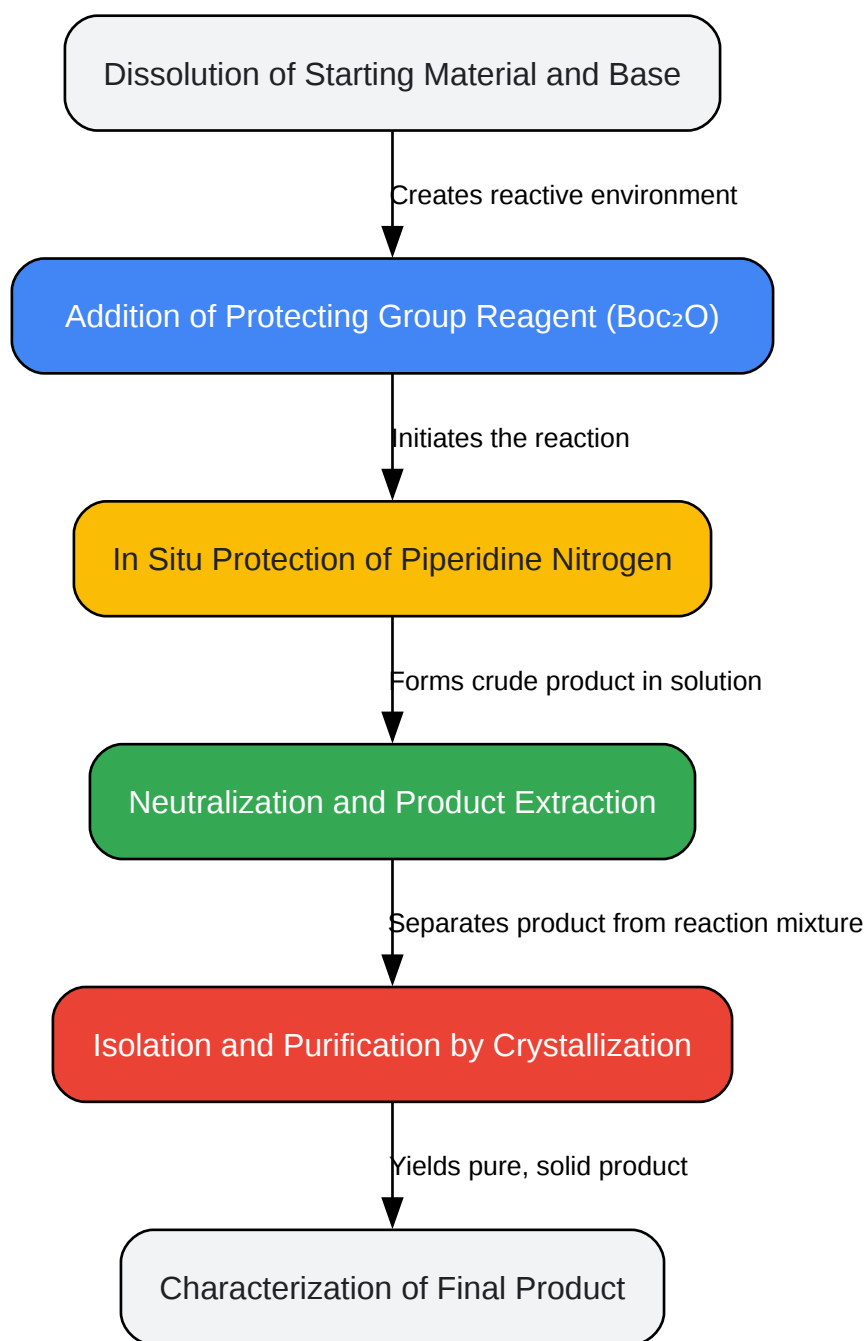
Quantitative Data

The following table summarizes the quantitative data associated with the synthesis.

Parameter	Value	Reference
Starting Material	48-50 g of 4-piperidinecarboxamide	[1]
Reagents	78-80 g of Di-tert-butyl dicarbonate, 48-50 g of Triethylamine	[1]
Solvent	98-100 mL of Distilled water, Dichloromethane for extraction, Acetone for crystallization	[1]
Reaction Time	8-10 hours	[1]
Reaction Temperature	20-25 °C	[1]
Yield	72-75 g of white crystalline powder	[1]

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from starting materials to the final, purified product. Each step is critical for the successful formation and isolation of **Tert-butyl 4-carbamoylpiperidine-1-carboxylate**.



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Caption: Logical flow of the synthesis and purification process.

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References

- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
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